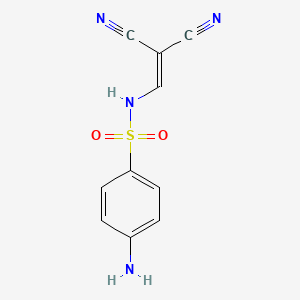
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group and a dicyanoethenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(2,2-dicyanoethenyl)amino]benzenesulfonamides involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The structure of the synthesized compounds is confirmed using 1H and 13C NMR spectral data . This method is efficient and allows for the production of various derivatives by altering the benzenesulfonamide starting materials.
Chemical Reactions Analysis
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: The compound is synthesized through a condensation reaction involving malononitrile and benzenesulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, benzenesulfonamides generally participate in such reactions under appropriate conditions.
Substitution Reactions: The presence of amino and dicyanoethenyl groups allows for various substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include malononitrile, triethyl orthoformate, and various benzenesulfonamide derivatives . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- has several scientific research applications:
Antioxidant Activity: Some derivatives of this compound exhibit excellent antioxidant properties, making them useful in studies related to oxidative stress and related diseases.
Antibacterial and Antifungal Activity: The compound has shown significant antibacterial and antifungal activities, which are valuable in the development of new antimicrobial agents.
Carbonic Anhydrase Inhibition: Certain derivatives inhibit carbonic anhydrase, an enzyme involved in various physiological processes, making them potential candidates for therapeutic applications.
Anti-inflammatory Activity: The compound’s anti-inflammatory properties are being explored for potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, by binding to its active site and preventing its activity . This inhibition can lead to reduced tumor growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- can be compared with other similar compounds, such as:
4-aminobenzenesulfonamide: A simpler derivative without the dicyanoethenyl group, used in various pharmaceutical applications.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Another derivative with a thiazole ring, known for its antimicrobial properties.
Sulfaguanidine and Sulfamethazine: Sulfonamide antibiotics used to treat bacterial infections.
The uniqueness of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- lies in its combination of amino and dicyanoethenyl groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
62608-63-3 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-amino-N-(2,2-dicyanoethenyl)benzenesulfonamide |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8(6-12)7-14-17(15,16)10-3-1-9(13)2-4-10/h1-4,7,14H,13H2 |
InChI Key |
OBSVJABMUQZVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















